molecular formula C17H15ClN4O2 B278852 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278852
M. Wt: 342.8 g/mol
InChI Key: OEQYVZMPRYEQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole-based compounds and has been found to exhibit promising anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves the inhibition of the protein kinase CK2, which is a key regulator of cell growth and survival. CK2 has been found to be overexpressed in a variety of cancer types, and its inhibition has been shown to induce cell death in cancer cells. 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to selectively inhibit CK2 activity, leading to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to exhibit several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. Moreover, it has been found to induce apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from mitochondria. 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its potency against cancer cells has been extensively studied. Moreover, it has been found to exhibit selectivity towards CK2, making it a valuable tool for studying the role of CK2 in cancer biology. However, there are also some limitations to using 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. Its mechanism of action is not yet fully understood, and its efficacy in vivo has not been extensively studied. Moreover, its toxicity and pharmacokinetics need to be further investigated before it can be considered for clinical trials.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy or radiation therapy. Moreover, its selectivity towards CK2 makes it a valuable tool for studying the role of CK2 in cancer biology. Further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide and its potential therapeutic applications in other diseases. Finally, the development of more potent and selective CK2 inhibitors based on 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide could lead to the discovery of new anticancer agents.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-chlorophenylhydrazine and 2-ethoxybenzoyl isothiocyanate, followed by the reaction of the resulting intermediate with ethyl propiolate. The final product is obtained after purification through column chromatography. The synthesis of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been reported in several research papers and has been found to be a relatively simple and efficient process.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, it has been found to inhibit the growth of cancer cells in animal models, making it a promising candidate for further preclinical and clinical studies.

properties

Product Name

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-2-24-15-6-4-3-5-14(15)20-17(23)16-19-11-22(21-16)13-9-7-12(18)8-10-13/h3-11H,2H2,1H3,(H,20,23)

InChI Key

OEQYVZMPRYEQMF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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